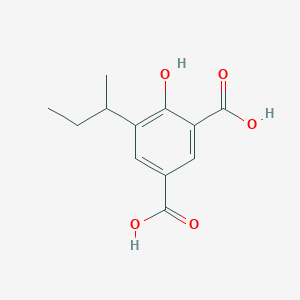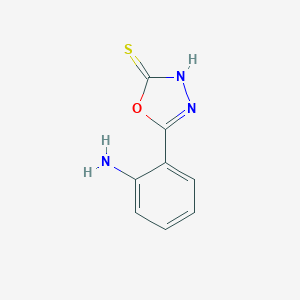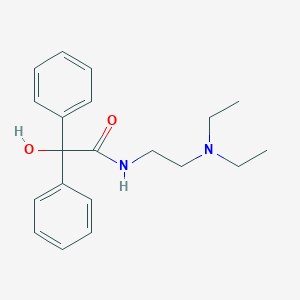
2-Buténamide, N-phényl-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Butenamide, N-phenyl-, (2E)-” also known as “(2E)-N-Phenyl-2-butenamide” is a chemical compound with the molecular formula C10H11NO . Its average mass is 161.200 Da and its monoisotopic mass is 161.084061 Da .
Molecular Structure Analysis
The molecular structure of “2-Butenamide, N-phenyl-, (2E)-” consists of a phenyl group attached to a butenamide group via a nitrogen atom . The double bond in the butenamide group is in the E configuration .Physical And Chemical Properties Analysis
“2-Butenamide, N-phenyl-, (2E)-” has a molecular weight of 161.2004 . More detailed physical and chemical properties were not found in the web search results.Mécanisme D'action
The mechanism of action of 2-Butenamide, N-phenyl-, (2E)- is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer development. It has also been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-Butenamide, N-phenyl-, (2E)- exhibits various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the development of inflammation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, 2-Butenamide, N-phenyl-, (2E)- has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Butenamide, N-phenyl-, (2E)- in lab experiments is its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-Butenamide, N-phenyl-, (2E)- is its instability under certain conditions, such as high temperatures and acidic or basic environments. This can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research on 2-Butenamide, N-phenyl-, (2E)-. One potential area of research is the development of new drugs based on its anti-inflammatory and anticancer properties. Another potential area of research is the use of 2-Butenamide, N-phenyl-, (2E)- in the development of new materials, such as liquid crystals and polymers. Additionally, further studies are needed to fully understand the mechanism of action of 2-Butenamide, N-phenyl-, (2E)- and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Butenamide, N-phenyl-, (2E)- can be achieved through various methods, including the reaction of cinnamoyl chloride with aniline in the presence of a base, the reaction of cinnamic acid with aniline in the presence of a dehydrating agent, and the reaction of cinnamic acid with phenyl isocyanate. The most common method for synthesizing 2-Butenamide, N-phenyl-, (2E)- is the reaction of cinnamoyl chloride with aniline in the presence of triethylamine.
Applications De Recherche Scientifique
Études de dynamique moléculaire
“Butenanilide” peut être utilisé dans des études de dynamique moléculaire . Ces études impliquent l'utilisation de simulations informatiques pour analyser les mouvements physiques des atomes et des molécules. Les propriétés du composé, telles que sa masse moléculaire et sa structure, le rendent approprié pour de telles études .
Conception de médicaments basée sur la structure
Le composé peut également être utilisé dans la conception de médicaments basée sur la structure . C'est une méthode utilisée en chimie médicinale pour découvrir de nouveaux médicaments. Le processus implique la conception de composés chimiques basés sur la connaissance de la structure 3D de la cible biologique sur laquelle le médicament est destiné à agir .
Calculs d'énergie libre
“Butenanilide” peut être utilisé dans des calculs d'énergie libre . Ces calculs sont cruciaux dans divers domaines de recherche, y compris la physique, la chimie et la biologie. Ils peuvent aider à prédire des phénomènes tels que la liaison moléculaire, ce qui est important dans la conception de médicaments .
Affinage des complexes de cristaux de rayons X
Le composé peut être utilisé dans l'affinage des complexes de cristaux de rayons X . Cela implique l'utilisation de la cristallographie aux rayons X pour déterminer la structure atomique et moléculaire d'un cristal, à partir de laquelle les positions des atomes dans le cristal, leurs liaisons chimiques, leur désordre et diverses autres informations peuvent être obtenues .
Études de complexes biomolécule-ligand
“Butenanilide” peut être utilisé dans l'étude des complexes biomolécule-ligand . Cela implique l'étude de l'interaction entre une biomolécule et un ligand, qui peut être une petite molécule ou un ion qui se lie à la biomolécule. Ceci est crucial pour comprendre la fonction biologique et la conception de médicaments
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Butenamide, N-phenyl-, (2E)- involves the reaction between N-phenylpropenamide and acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "N-phenylpropenamide", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Add N-phenylpropenamide and acetic anhydride to a reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and pour it into ice-cold water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain the desired product" ] } | |
| 17645-30-6 | |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(E)-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H11NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2-8H,1H3,(H,11,12)/b6-2+ |
Clé InChI |
BZSYYMAHNJHZCB-QHHAFSJGSA-N |
SMILES isomérique |
C/C=C/C(=O)NC1=CC=CC=C1 |
SMILES |
CC=CC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC=CC(=O)NC1=CC=CC=C1 |
Synonymes |
2-ButenaMide, N-phenyl-, (2E)- |
Origine du produit |
United States |
Q1: Why is the Z stereochemistry of butenanilide derivatives crucial for high enantioselectivity in asymmetric Heck reactions?
A1: The Z stereochemistry of the butenanilide starting material is crucial for achieving high enantioselectivity during the asymmetric Heck cyclization. [, ] This is likely due to steric interactions in the transition state of the reaction. The specific orientation of the Z-olefin in proximity to the chiral catalyst (e.g., Pd-BINAP) allows for preferential formation of one enantiomer over the other.
Q2: What is the significance of using butenanilide derivatives in the synthesis of physostigmine?
A2: Butenanilide derivatives provide a versatile handle for constructing the tricyclic core of physostigmine and its analogs. [, ] The key step involves an intramolecular asymmetric Heck reaction, which forms a quaternary carbon center with high enantiomeric excess. This strategy allows access to either enantiomer of physostigmine by selecting the appropriate chiral ligand for the palladium catalyst.
Q3: Can the butenanilide strategy be extended to synthesize other complex molecules besides physostigmine?
A3: Yes, the asymmetric Heck cyclization of Z-butenanilides offers a general approach to synthesize various 3-alkyl-3-aryloxindoles, important structural motifs found in many bioactive compounds. [] Researchers have successfully incorporated a diverse range of aryl and heteroaryl substituents onto the oxindole core, highlighting the method's versatility.
Q4: Are there any limitations to the types of substituents compatible with this asymmetric Heck cyclization?
A4: While generally broadly applicable, certain substituents can impact the efficiency and enantioselectivity of the Heck cyclization. [] For instance, aryl substituents bearing ortho-nitro or basic amine groups are not well-tolerated, likely due to their potential to coordinate with the palladium catalyst and interfere with the reaction. Extremely bulky substituents may also hinder the cyclization process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





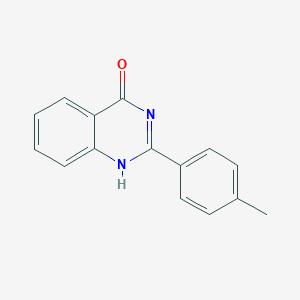
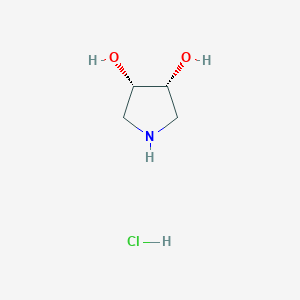
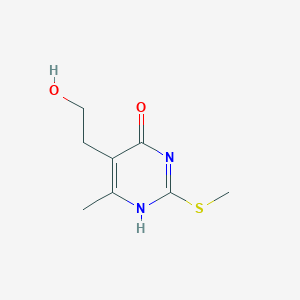


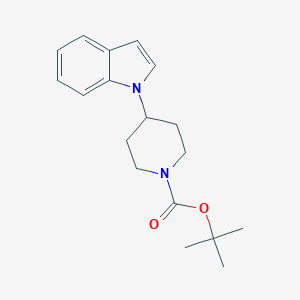
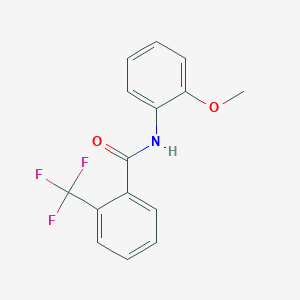
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)
